molecular formula C17H23N3O2 B3859897 8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine

8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine

Cat. No. B3859897
M. Wt: 301.4 g/mol
InChI Key: HPVPHTHKNWKEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine, commonly known as MMQ, is a synthetic compound that has been developed for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and cancer research. The purpose of

Scientific Research Applications

MMQ has shown potential for use in various areas of scientific research. One of the main areas of research is neuroscience, where MMQ has been shown to have neuroprotective effects. MMQ has been found to protect neurons from damage caused by oxidative stress, which is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's. MMQ has also been shown to improve cognitive function and memory in animal models.
Another area of research where MMQ has shown promise is cancer research. MMQ has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. MMQ has been shown to be effective against various types of cancer, including breast cancer and lung cancer.

Mechanism of Action

The mechanism of action of MMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MMQ has been found to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. MMQ has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MMQ has been found to have various biochemical and physiological effects. In animal models, MMQ has been found to increase levels of the antioxidant glutathione, which helps to protect cells from oxidative stress. MMQ has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

MMQ has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research. MMQ has also been found to have low toxicity, which makes it safe for use in animal models.
However, there are also some limitations to the use of MMQ in lab experiments. One limitation is that the mechanism of action of MMQ is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that MMQ has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on MMQ. One area of research is to further elucidate the mechanism of action of MMQ, which could lead to the development of more effective treatments for neurodegenerative diseases and cancer. Another area of research is to test the safety and efficacy of MMQ in human clinical trials, which could lead to the development of new therapies for these diseases.
Conclusion:
In conclusion, MMQ is a synthetic compound that has shown promise in various areas of scientific research, including neuroscience and cancer research. MMQ has neuroprotective effects, inhibits the growth of cancer cells, and has several biochemical and physiological effects. While MMQ has several advantages for use in lab experiments, there are also some limitations to its use. Future research on MMQ could lead to the development of new therapies for neurodegenerative diseases and cancer.

properties

IUPAC Name

8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-12-16(18-6-7-20-8-10-22-11-9-20)19-17-14(13)4-3-5-15(17)21-2/h3-5,12H,6-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVPHTHKNWKEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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